molecular formula C10H8BFO2S B11882281 (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid CAS No. 662142-08-7

(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid

Cat. No.: B11882281
CAS No.: 662142-08-7
M. Wt: 222.05 g/mol
InChI Key: BDBJGVJGUPLKBY-UHFFFAOYSA-N
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Description

(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorothiophene moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .

Scientific Research Applications

(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The boronic acid group can interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • Thiophen-2-ylboronic acid

Uniqueness

(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is unique due to the presence of both a fluorothiophene and a boronic acid group. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Properties

CAS No.

662142-08-7

Molecular Formula

C10H8BFO2S

Molecular Weight

222.05 g/mol

IUPAC Name

[4-(5-fluorothiophen-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H8BFO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6,13-14H

InChI Key

BDBJGVJGUPLKBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(S2)F)(O)O

Origin of Product

United States

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